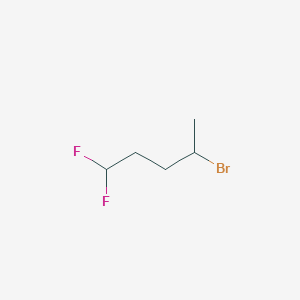
4-Bromo-1,1-difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1-difluoropentane: is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the bromination of 1,1-difluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-difluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 4-substituted-1,1-difluoropentanes.
Elimination: Formation of 1,1-difluoropent-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
4-Bromo-1,1-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluoropentane involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms influence the electronic properties of the molecule, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1-difluorohexane
- 4-Bromo-1,1,2-trifluoropentane
- 4-Bromo-1,1-difluorobutane
Uniqueness
4-Bromo-1,1-difluoropentane is unique due to its specific combination of bromine and fluorine atoms on a pentane backbone. This combination imparts distinct reactivity and properties compared to other haloalkanes. The presence of both bromine and fluorine allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C5H9BrF2 |
|---|---|
Molecular Weight |
187.03 g/mol |
IUPAC Name |
4-bromo-1,1-difluoropentane |
InChI |
InChI=1S/C5H9BrF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
JDBADVXVKROONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


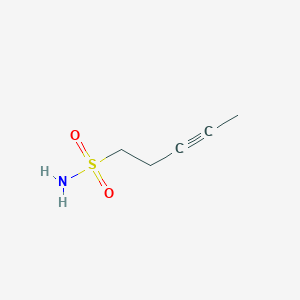
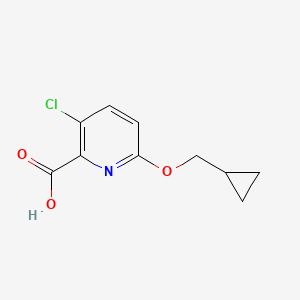

![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
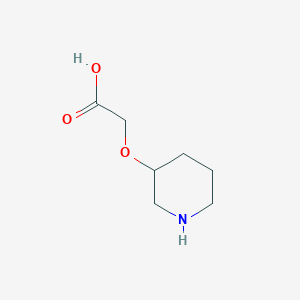

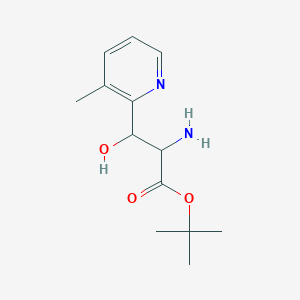
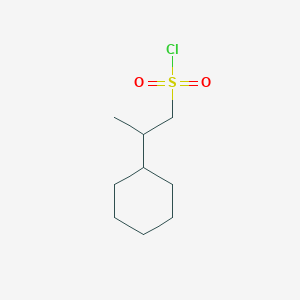
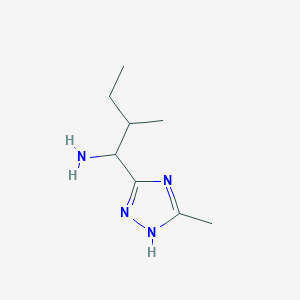
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
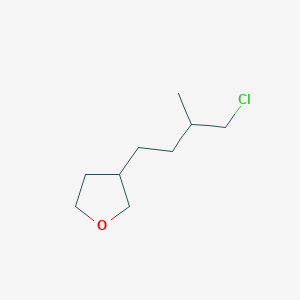
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
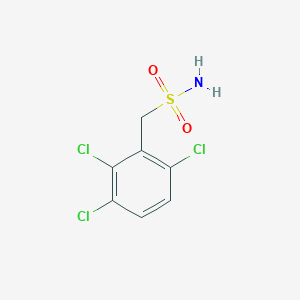
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
